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Compound of Interest

Compound Name: PSB-16131

Cat. No.: B15607945

A potent and selective antagonist of the P2Y4 receptor, PSB-16133, has emerged as a critical
tool for researchers investigating the intricacies of purinergic signaling. This guide provides a
comprehensive overview of its pharmacological properties, experimental applications, and the
underlying signaling pathways it modulates.

Initially, this report was intended to focus on PSB-16131. However, extensive investigation
revealed a likely typographical error in the query, as the vast body of scientific literature points
to PSB-16133 as the relevant compound for purinergic signaling research, specifically as a
P2Y4 receptor antagonist.

Core Concepts in Purinergic Signaling and the P2Y4
Receptor

Purinergic signaling is a form of extracellular communication mediated by purine and pyrimidine
nucleotides and nucleosides, such as ATP and UTP. These molecules activate purinergic
receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP/UTP/UDP)
receptors. The P2Y receptor family, a class of G protein-coupled receptors (GPCRS), consists
of eight subtypes in mammals (P2Y1, 2, 4, 6, 11, 12, 13, and 14).

The P2Y4 receptor is a Gq protein-coupled receptor that is activated by uridine-5'-triphosphate
(UTP).[1][2] Its activation initiates a signaling cascade that plays a role in various physiological
and pathological processes, including those in the intestine, heart, and brain.[1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15607945?utm_src=pdf-interest
https://www.benchchem.com/product/b15607945?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28306255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4358762/
https://pubmed.ncbi.nlm.nih.gov/28306255/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Pharmacological Profile of PSB-16133

PSB-16133 is a potent and selective antagonist of the human P2Y4 receptor. It is an
anthraquinone derivative, with the chemical name Sodium 1-amino-4-[4-(2,4-
dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate.[1][3]

Quantitative Data

The inhibitory potency of PSB-16133 has been determined through in vitro functional assays.
The key quantitative data is summarized in the table below.

Target
Compound 2 Assay Type Cell Line Agonist IC50 Value
Receptor

1321N1
astrocytoma
) cells stably
Calcium
PSB-16133 Human P2Y4 S transfected UTP 233 nM[1][3]

Mobilization _
with the
human P2Y4

receptor

Table 1: Inhibitory Potency of PSB-16133

P2Y4 Receptor Sighaling Pathway

The P2Y4 receptor, upon activation by its endogenous agonist UTP, couples to the Gg family of
G proteins. This initiates a well-defined signaling cascade leading to the mobilization of
intracellular calcium. PSB-16133 acts as an antagonist, blocking this pathway.
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P2Y4 Receptor Signaling Pathway and Site of PSB-16133 Action.

Experimental Protocols

The primary method used to characterize the antagonistic activity of PSB-16133 is the
fluorescence-based calcium mobilization assay.[1]

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium
concentration induced by an agonist.

Objective: To determine the IC50 value of PSB-16133 by measuring its inhibition of UTP-
induced calcium release in cells expressing the human P2Y4 receptor.

Materials:

1321N1 human astrocytoma cells stably transfected with the human P2Y4 receptor.

e Cell culture medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) with appropriate
supplements).

o Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

e Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).

e UTP (agonist).

o PSB-16133 (antagonist).

e 96- or 384-well black-walled, clear-bottom microplates.

o Fluorescence microplate reader with automated liquid handling capabilities.
Methodology:

o Cell Culture and Plating:
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o Culture the 1321N1-hP2Y4 cells under standard conditions (e.g., 37°C, 5% CO2).

o Seed the cells into the microplates at an appropriate density and allow them to adhere
overnight.

e Dye Loading:
o Prepare a loading solution of the fluorescent calcium indicator dye in assay buffer.
o Remove the culture medium from the cells and add the dye loading solution.

o Incubate the plate under appropriate conditions (e.g., 37°C for 45-60 minutes) to allow for
dye uptake.

e Compound Preparation:
o Prepare serial dilutions of PSB-16133 in assay buffer.

o Prepare a solution of UTP at a concentration that elicits a submaximal response (e.qg.,
EC80).

e Assay Procedure:

o

Wash the cells with assay buffer to remove excess dye.

o Add the different concentrations of PSB-16133 to the wells and incubate for a defined
period to allow for antagonist binding.

o Place the microplate into the fluorescence plate reader and establish a stable baseline
fluorescence reading.

o Automatically inject the UTP solution into the wells.

o Immediately begin recording the fluorescence intensity over time to measure the calcium
flux.

o Data Analysis:
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o The change in fluorescence intensity reflects the change in intracellular calcium
concentration.

o Determine the inhibitory effect of PSB-16133 at each concentration by comparing the
agonist-induced calcium response in the presence and absence of the antagonist.

o Plot the percentage of inhibition against the logarithm of the PSB-16133 concentration and
fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
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Workflow for Calcium Mobilization Assay.
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Conclusion

PSB-16133 is a valuable pharmacological tool for the specific investigation of P2Y4 receptor
function. Its potency and selectivity make it an ideal antagonist for in vitro studies aimed at
elucidating the role of the P2Y4 receptor in various physiological and disease states. The
detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for
researchers and drug development professionals working in the field of purinergic signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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